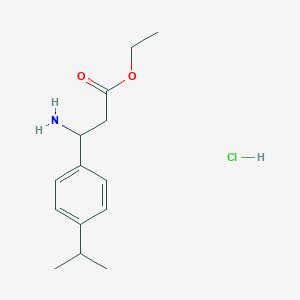

Ethyl 3-amino-3-(4-isopropylphenyl)propanoate hydrochloride

Description

Ethyl 3-amino-3-(4-isopropylphenyl)propanoate hydrochloride is a chiral β-amino ester hydrochloride derivative. Its molecular formula is C₁₄H₂₂ClNO₂, with a molecular weight of 283.78 g/mol (calculated based on substituents from analogous compounds in ). The compound features a 4-isopropylphenyl group attached to a β-amino propanoate ester backbone, which is protonated as a hydrochloride salt to enhance solubility and stability. It is primarily utilized as a pharmaceutical intermediate, particularly in synthesizing bioactive molecules due to its amine functionality and aromatic substitution pattern .

Properties

IUPAC Name |

ethyl 3-amino-3-(4-propan-2-ylphenyl)propanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2.ClH/c1-4-17-14(16)9-13(15)12-7-5-11(6-8-12)10(2)3;/h5-8,10,13H,4,9,15H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTVUCHOUZICCRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C1=CC=C(C=C1)C(C)C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-amino-3-(4-isopropylphenyl)propanoate hydrochloride typically involves the reaction of ethyl 3-amino-3-(4-isopropylphenyl)propanoate with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt . The process involves:

- Dissolving ethyl 3-amino-3-(4-isopropylphenyl)propanoate in an appropriate solvent.

- Adding hydrochloric acid to the solution.

- Stirring the mixture at a specific temperature until the reaction is complete.

- Isolating the product by filtration or crystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to control the reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-3-(4-isopropylphenyl)propanoate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

Ethyl 3-amino-3-(4-isopropylphenyl)propanoate hydrochloride has diverse applications across scientific research, including its use as a reagent in organic synthesis, in biological studies, and in medicine for potential therapeutic properties. It is also utilized in the production of specialty chemicals and materials for industrial applications.

Scientific Research Applications

Chemistry

this compound is employed as a reagent in organic synthesis. It serves as a building block in the creation of complex molecules.

Biology

This compound is used in biological studies related to enzyme inhibition and protein interactions.

Medicine

The compound is investigated for its potential therapeutic uses and as a precursor in drug development. An in vitro and in vivo pharmacological characterization was performed on ethyl-4-[trans-4-[((2S)-2-hydroxy-3-[4-hydroxy-3[(methylsulfonyl)amino]-phenoxy]propyl) amino]cyclohexyl]benzoate hydrochloride (SAR150640), a selective human β3-adrenoceptor agonist used in the treatment of preterm labor .

Industry

In industry, this compound is used in the production of specialty chemicals and various materials.

Mechanism of Action

The mechanism of action of Ethyl 3-amino-3-(4-isopropylphenyl)propanoate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Findings :

- Electronic Effects : Electron-withdrawing groups (e.g., bromine) enhance reactivity in cross-coupling reactions, while electron-donating groups (e.g., methoxy) improve solubility .

Variations in Ester Groups

The ester moiety impacts lipophilicity and metabolic stability.

Key Findings :

- Ethyl esters generally exhibit greater lipophilicity than methyl esters, favoring membrane permeability in drug candidates .

Stereochemical Variations

Chirality at the β-amino position influences biological activity.

Key Findings :

- The R-enantiomer often shows superior pharmacological activity due to optimized spatial interactions with target proteins .

Biological Activity

Ethyl 3-amino-3-(4-isopropylphenyl)propanoate hydrochloride is a compound of significant interest due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula : C13H19ClN2O2

- Molecular Weight : 270.76 g/mol

- IUPAC Name : this compound

This structure includes an amino group, which plays a crucial role in its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, influencing processes such as cell proliferation and apoptosis.

- Receptor Modulation : It can bind to receptors, potentially altering their activity and leading to downstream biological effects.

- Hydrogen Bonding : The amino group allows for hydrogen bonding with biological macromolecules, which can stabilize or destabilize their structures and functions.

Biological Activity and Effects

Research indicates that this compound exhibits several biological activities:

- Anticancer Properties : Preliminary studies suggest that the compound may inhibit cancer cell proliferation. For example, it has been shown to affect the growth of certain tumor cell lines by modulating key signaling pathways related to cell survival and division .

- Neuroprotective Effects : There are indications that this compound may provide neuroprotective benefits, potentially through its anti-inflammatory properties and ability to modulate neurotransmitter systems .

- Anti-inflammatory Activity : this compound has shown promise in reducing inflammation in various models, suggesting potential applications in treating inflammatory diseases .

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values suggesting moderate potency compared to established chemotherapeutics.

Case Study 2: Neuroprotection

In a model of neurodegeneration, the compound was administered to rodents subjected to oxidative stress. Behavioral tests indicated improved cognitive function and reduced markers of neuronal damage compared to controls, highlighting its potential as a neuroprotective agent.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Ethyl 3-amino-3-(4-methylphenyl)propanoate hydrochloride | Similar structure with methyl substitution | Anticancer effects observed |

| Ethyl 3-amino-3-(4-tert-butylphenyl)propanoate hydrochloride | Similar structure with tert-butyl substitution | Reduced inflammation in models |

The variations in substituents on the phenyl ring significantly influence the biological activity and pharmacological profiles of these compounds.

Q & A

Basic Research Questions

Q. What are the standard analytical techniques for characterizing Ethyl 3-amino-3-(4-isopropylphenyl)propanoate hydrochloride, and how are they validated?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm molecular structure, focusing on the amine proton (δ ~2.5–3.5 ppm) and ester carbonyl (δ ~170 ppm). Validate by comparing with structurally related compounds, such as ethyl 3-amino-3-(2,4-difluorophenyl)propanoate hydrochloride .

- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity. Optimize mobile phases (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) based on guidelines for amino acid derivatives .

- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS, targeting the [M+H] ion. Validate using certified reference standards for hydrochloride salts .

- X-ray Crystallography : For unambiguous structural confirmation, use SHELXL for refinement. Single crystals can be grown via slow evaporation in ethanol/water mixtures .

Q. How can researchers optimize the synthetic yield of this compound?

- Methodological Answer :

- Reaction Solvents : Use anhydrous ethanol or THF to minimize hydrolysis of the ester group during synthesis .

- Catalysts : Employ NaBH or Pd/C for selective reduction of intermediates. For example, reduce the nitro group to amine while preserving the ester moiety .

- Purification : Recrystallize the hydrochloride salt from ethanol/diethyl ether mixtures to remove unreacted starting materials. Monitor purity via TLC (silica gel, eluent: chloroform/methanol 9:1) .

Advanced Research Questions

Q. How can discrepancies between spectroscopic data and computational models be resolved?

- Methodological Answer :

- Validation via Crystallography : If NMR data conflicts with computational predictions (e.g., dihedral angles), resolve ambiguity using single-crystal X-ray diffraction. SHELXL refinement ensures accurate bond-length and angle measurements .

- DFT Calculations : Compare experimental -NMR chemical shifts with density functional theory (DFT)-generated values (e.g., using B3LYP/6-31G* basis sets). Adjust protonation states if deviations exceed 0.3 ppm .

Q. What strategies are effective for chiral resolution of enantiomers in this compound?

- Methodological Answer :

- Chiral HPLC : Use columns with cellulose tris(3,5-dimethylphenylcarbamate) stationary phases. Optimize mobile phases (e.g., hexane/isopropanol 80:20) to separate enantiomers, as demonstrated for ethyl 3-amino-3-(2,4-difluorophenyl)propanoate hydrochloride .

- Enzymatic Resolution : Incubate racemic mixtures with lipases (e.g., Candida antarctica) in buffered solutions (pH 7.4) to selectively hydrolyze one enantiomer’s ester group .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Forced Degradation Studies :

- Acidic/Base Conditions : Incubate the compound in 0.1 M HCl (pH 1) or 0.1 M NaOH (pH 13) at 40°C for 24 hours. Monitor degradation via HPLC; ester hydrolysis is expected under basic conditions .

- Thermal Stability : Heat samples to 100°C for 48 hours and analyze for decomposition products (e.g., free amine or propanoic acid derivatives) .

Q. What methodologies are recommended for resolving conflicting purity data from HPLC and NMR?

- Methodological Answer :

- Impurity Spiking : Add suspected impurities (e.g., unreacted 4-isopropylbenzaldehyde) to the sample and re-run HPLC. Match retention times to identify contaminants .

- Quantitative NMR (qNMR) : Use dimethyl sulfone as an internal standard to quantify purity independently. Compare results with HPLC to identify systematic errors .

Data Interpretation & Advanced Design

Q. How can computational modeling predict the compound’s reactivity in downstream reactions?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., amino acid transporters). Validate predictions with experimental binding assays .

- Reactivity Studies : Apply Fukui indices (DFT-based) to identify nucleophilic/electrophilic sites. For example, the amine group is prone to acylation, while the ester is susceptible to nucleophilic attack .

Q. What experimental designs address low reproducibility in synthetic protocols?

- Methodological Answer :

- Design of Experiments (DoE) : Use a factorial design to test variables (e.g., solvent polarity, reaction time). For example, a 2 factorial design can optimize yield by varying temperature (25–60°C), solvent (ethanol vs. THF), and catalyst loading (5–10 mol%) .

- In-line Process Monitoring : Implement FTIR or Raman spectroscopy to track reaction progress in real time, ensuring consistent intermediate formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.